1-benzyl-4-(2,6-dinitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(2,6-dinitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-20(23)15-7-4-8-16(21(24)25)17(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWEMCIDMKDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,6-dinitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,6-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2,6-dinitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1-benzyl-4-(2,6-diaminophenyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
1-benzyl-4-(2,6-dinitrophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential therapeutic activities.
Biological Studies: It is used in studies to investigate the biological activities of piperazine derivatives, including their effects on neurotransmitter systems and receptor binding.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,6-dinitrophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. The presence of the dinitrophenyl group may also contribute to its binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Anti-Proliferative Activity: Nitro Group Positioning and Substitution Patterns
The anti-cancer activity of piperazine derivatives is highly sensitive to nitro group placement. For instance:
- JS-K (O2-(2,4-Dinitrophenyl) Diazenium Diolate): Features a 2,4-dinitrophenyl group and demonstrates potent NO release and cytotoxicity in HL-60 leukemia cells (IC₅₀: 0.5–2.0 µM). Homopiperazine analogues of JS-K show identical activity, indicating ring size (6-membered vs.
- 1-Benzyl-4-(2,6-Dinitrophenyl)Piperazine: Substitution at the 2,6-positions (vs. 2,4-) reduces steric hindrance but may alter NO release kinetics. Evidence suggests that two nitro groups are essential for activity; mono-nitro or non-nitrated analogues lose cytotoxicity .
- O2-(2,4-Dinitrophenyl) Analogues (e.g., 3c, 3d) : Bulky substituents (e.g., methyl groups on the piperazine ring) diminish activity by 10–50-fold compared to JS-K, highlighting the importance of minimal steric bulk at N-4 .
Table 1: Anti-Proliferative Activity of Selected Piperazine Derivatives
| Compound | Nitro Substitution | IC₅₀ (HL-60 Cells, µM) | Key Structural Feature |
|---|---|---|---|
| JS-K | 2,4-dinitrophenyl | 0.5–2.0 | Diazenium diolate |
| This compound | 2,6-dinitrophenyl | 1.2–3.5* | Benzyl + 2,6-dinitrophenyl |
| 3c (N-Methylpiperazine) | 2,4-dinitrophenyl | 15.0 | Methyl substitution on piperazine |
| Non-nitrated Piperazine | None | >100 | Aryl group without nitro moieties |
Solubility and Pharmacokinetic Properties
The benzyl group at N-1 enhances lipophilicity but may reduce aqueous solubility. Comparisons with other N-substituted piperazines reveal:
- N-Phenylpiperazine Derivatives (e.g., 8a) : Direct attachment of phenyl to the piperazine core reduces solubility (<20 µM at pH 2.0 and 6.5) due to increased hydrophobicity.
- N-Benzylpiperazine Derivatives (e.g., 8b) : Substitution with benzyl instead of phenyl improves solubility (60–80 µM), likely due to balanced hydrophobic/hydrophilic interactions .
- Ethylene/Methylene-Spacer Derivatives (e.g., 8ac, 8j) : Spacers between piperazine and aryl groups enhance solubility (>80 µM) by reducing π-π stacking and improving hydration .
Table 2: Solubility of Piperazine Derivatives
| Compound | Substituent | Solubility (µM, pH 6.5) | pKa (Piperazine N) |
|---|---|---|---|
| This compound | Benzyl + 2,6-dinitrophenyl | ~50* | ~6.5 |
| 8a (N-Phenylpiperazine) | Phenyl | <20 | 3.8 |
| 8b (N-Benzylpiperazine) | Benzyl | 60–80 | ~6.0 |
| 8ac (Ethylene-Spacer) | Ethylene-linked aryl | >80 | 6–7 |
Reactivity and Metabolic Stability
- Oxidative Degradation: Piperazine moieties are prone to oxidation. For example, fluoroquinolones with piperazine substituents undergo MnO₂-mediated dealkylation at the N-1 position. The 2,6-dinitrophenyl group in the target compound may slow degradation due to electron-withdrawing effects .
- Electrochemical Reactivity : Quantum chemical calculations on dinitrophenyl-containing Schiff bases (e.g., 4a–4c) reveal high electrophilicity (ω = 6.44–7.39 eV), suggesting strong electrophilic interactions with biological targets. The 2,6-dinitrophenyl group likely enhances this property .
Functional Group Replacements and Activity
- Carbamate vs. Sulfonamide: JS-K’s carbamate group is critical for NO release. Replacement with sulfonamide (e.g., 7a in ) retains cytotoxicity but alters reaction kinetics with glutathione (GSH) .
- Benzhydryl vs. Benzyl : Benzhydrylpiperazine derivatives (e.g., 7a) show enhanced cerebral vasodilation but reduced anti-cancer activity, underscoring the benzyl group’s role in targeting specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
